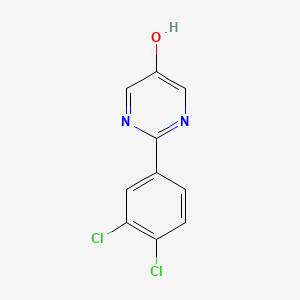

2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl2N2O |

|---|---|

Molecular Weight |

241.07 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)pyrimidin-5-ol |

InChI |

InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(15)5-14-10/h1-5,15H |

InChI Key |

GLNWAAXPLQSXJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=C(C=N2)O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,4 Dichlorophenyl 5 Hydroxypyrimidine and Analogues

Cyclocondensation and Condensation Reactions for Pyrimidine (B1678525) Ring Formation

Cyclocondensation reactions are the most fundamental and widely used methods for constructing the pyrimidine ring. youtube.com These reactions involve the formation of a heterocyclic system from two or more acyclic molecules with the elimination of a small molecule like water or alcohol.

A typical cyclocondensation for a 2-substituted pyrimidine involves the reaction of a 1,3-dielectrophile with a nucleophilic amidine. For the synthesis of the target molecule, this could involve the reaction of 3,4-dichlorobenzamidine (B3050364) hydrochloride with a derivative of malonaldehyde or a related 1,3-dicarbonyl compound.

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Core |

| 1,3-Dicarbonyl Compound | Amidine | Cyclocondensation | Pyrimidine |

| α,β-Unsaturated Ketone | Urea (B33335)/Thiourea | Cyclocondensation | Dihydropyrimidine |

| Chalcone | Guanidine | Cyclocondensation | Pyrimidine |

This table provides an interactive overview of common cyclocondensation reactions for pyrimidine synthesis.

Recent advancements have focused on developing more efficient and environmentally benign protocols, including the use of microwave irradiation and solid-phase synthesis to accelerate reaction times and simplify purification.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl-substituted heterocycles. nih.govresearchgate.netresearchgate.net These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

In the context of synthesizing 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine analogues, these methods are particularly valuable for introducing the aryl group at the C2 position. A common strategy involves starting with a 2-halopyrimidine, such as 2-chloropyrimidine, and coupling it with a 3,4-dichlorophenylboronic acid (Suzuki coupling) or a 3,4-dichlorophenyltin reagent (Stille coupling) in the presence of a palladium catalyst. nih.govresearchgate.net

| Coupling Reaction | Catalyst | Aryl Source | Pyrimidine Substrate |

| Suzuki Coupling | Palladium | Arylboronic Acid | Halogenated Pyrimidine |

| Stille Coupling | Palladium | Organostannane | Halogenated Pyrimidine |

| Heck Coupling | Palladium | Alkene | Halogenated Pyrimidine |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | Halogenated Pyrimidine |

This interactive table summarizes key transition metal-catalyzed cross-coupling reactions used in pyrimidine synthesis.

The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. The development of new and more active catalyst systems continues to expand the scope and applicability of these powerful reactions. nih.gov

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis and functionalization of pyrimidine derivatives, particularly those bearing halogen substituents. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two nitrogen atoms, facilitates the attack of nucleophiles. In the context of synthesizing precursors to this compound, SNAr reactions on readily available dichloropyrimidines are of paramount importance.

For instance, the reaction of 2,4-dichloropyrimidines with various nucleophiles typically shows a preference for substitution at the C-4 position. researchgate.netbohrium.comstackexchange.com This regioselectivity can be attributed to the higher LUMO coefficient at the C-4 position compared to the C-2 position, making it more susceptible to nucleophilic attack. stackexchange.com However, the substitution pattern on the pyrimidine ring can significantly influence this selectivity. The presence of electron-donating groups at the C-6 position can steer the substitution towards the C-2 position. bohrium.com

In a hypothetical synthesis of a precursor to the target molecule, one could envision the nucleophilic substitution of a chlorine atom on a 2-(3,4-dichlorophenyl)-4-chloropyrimidine with a hydroxyl source. However, direct hydroxylation via SNAr can sometimes be challenging. A more common approach involves the use of a protected hydroxyl group, such as a methoxy (B1213986) or benzyloxy group, followed by a subsequent deprotection step.

The table below summarizes the general regioselectivity observed in nucleophilic aromatic substitution reactions on dichloropyrimidines.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines

| Substituent at C-6 | Preferred Position of Nucleophilic Attack | Rationale |

|---|---|---|

| Hydrogen | C-4 | Higher LUMO coefficient at C-4 |

Microwave-Assisted and One-Pot Synthetic Techniques

Modern synthetic chemistry increasingly relies on techniques that enhance efficiency, reduce reaction times, and improve yields. Microwave-assisted synthesis and one-pot reactions are two such powerful tools that have been successfully applied to the synthesis of pyrimidine derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate organic reactions by efficiently heating the reaction mixture. acs.org This technique has been employed in the synthesis of various pyrimidine-containing compounds, including those with aryl substituents. For example, microwave-assisted Suzuki coupling reactions of 2,4-dichloropyrimidines with arylboronic acids have been shown to proceed rapidly and in high yields, offering a convenient route to C4-arylated pyrimidines. mdpi.com Similarly, microwave-assisted one-pot protocols have been developed for the synthesis of complex thiazolidin-4-ones bearing a pyrimidine ring. acs.org

One-Pot Synthetic Techniques: One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of operational simplicity and resource efficiency. A practical one-pot process for the synthesis of 2,5-disubstituted pyrimidines from nitriles has been reported, which could be adapted for the synthesis of this compound. libretexts.org This approach would involve the condensation of 3,4-dichlorobenzonitrile (B1293625) with a suitable three-carbon synthon containing a protected hydroxyl group at the C-2 position.

The following table provides a comparative overview of conventional heating versus microwave-assisted synthesis for a representative pyrimidine synthesis.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrimidine Derivative

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to good | Good to excellent |

| Energy Consumption | High | Low |

Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

In the context of pyrimidine synthesis, several green approaches have been developed. The use of water as a solvent, for instance, offers a safe and inexpensive alternative to volatile organic solvents. tandfonline.com Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and contribute to waste reduction. tandfonline.com Furthermore, the use of natural acid catalysts, such as citrus extracts, has been explored for the synthesis of dihydropyrimidone derivatives, showcasing the potential of biomass-derived catalysts. researchgate.net

Key green chemistry principles applicable to the synthesis of this compound and its analogues include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are particularly effective in this regard.

Use of Safer Solvents and Auxiliaries: Employing water or other green solvents to replace hazardous organic solvents. tandfonline.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. This includes the use of recyclable catalysts.

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis to reduce energy consumption. rsc.org

Derivatization Strategies for Structural Modification of this compound

Structural modification of the lead compound, this compound, is crucial for exploring its structure-activity relationship (SAR) and optimizing its biological properties. Derivatization can be targeted at various positions of the molecule.

Functionalization at the Pyrimidine Ring Positions (e.g., C-2, C-4, C-6)

The C-4 and C-6 positions of the pyrimidine ring, being ortho and para to the ring nitrogens, are susceptible to nucleophilic attack, especially if they bear a good leaving group like a halogen. Starting from a precursor such as 2-(3,4-dichlorophenyl)-4,6-dichloropyrimidine, selective functionalization can be achieved.

Nucleophilic Aromatic Substitution: The chlorine atoms at the C-4 and C-6 positions can be sequentially displaced by various nucleophiles. The C-4 position is generally more reactive towards nucleophilic substitution than the C-2 position in 2,4-dichloropyrimidines. researchgate.netbohrium.comstackexchange.com This allows for the selective introduction of different substituents. For example, reaction with one equivalent of an amine would likely lead to substitution at the C-4 position, followed by substitution at the C-6 position upon reaction with a second nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions provide powerful tools for C-C and C-N bond formation.

Suzuki Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C-4 and C-6 positions by coupling with the corresponding boronic acids in the presence of a palladium catalyst. mdpi.comnih.gov Microwave-assisted Suzuki coupling has been shown to be particularly efficient for the regioselective C-4 arylation of 2,4-dichloropyrimidines. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with primary or secondary amines. wikipedia.orgorganic-chemistry.org It offers a versatile method for introducing a wide range of amino substituents at the C-4 and C-6 positions. The choice of ligand is often crucial for the efficiency of this reaction. wikipedia.org

Modifications of the Dichlorophenyl Substituent

Catalytic Hydrogenation: The chlorine atoms on the phenyl ring can be removed through catalytic hydrogenation. This reaction typically employs a palladium catalyst and a hydrogen source and can be performed selectively without affecting other functional groups under controlled conditions. stackexchange.com

Nucleophilic Aromatic Substitution: While the dichlorophenyl ring is less activated towards nucleophilic aromatic substitution compared to the pyrimidine ring, under forcing conditions or with strong nucleophiles, displacement of one or both chlorine atoms may be possible. The positions ortho and para to the activating pyrimidine ring would be the most likely sites for such a reaction.

Palladium-Catalyzed Cross-Coupling on the Dichlorophenyl Ring: If one of the chlorine atoms on the phenyl ring can be selectively converted to a more reactive leaving group (e.g., a triflate), or if a bromo-substituted analogue is used, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination could be employed to introduce further diversity.

Chemical Transformations of the 5-Hydroxyl Group

The 5-hydroxyl group on the pyrimidine ring is a versatile handle for further functionalization.

Etherification (Williamson Ether Synthesis): The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. This reaction, known as the Williamson ether synthesis, is a classic and reliable method for forming ether linkages. tandfonline.comwikipedia.orgbyjus.commasterorganicchemistry.com The reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace the halide from the alkylating agent. wikipedia.org

Esterification: The hydroxyl group can be readily esterified by reaction with an acyl chloride or a carboxylic acid anhydride. libretexts.orgchemguide.co.uklibretexts.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct. libretexts.org Esterification provides a means to introduce a wide variety of acyl groups, thereby modifying the lipophilicity and other physicochemical properties of the parent molecule.

The following table summarizes the types of transformations possible at the 5-hydroxyl group.

Table 3: Chemical Transformations of the 5-Hydroxyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Etherification | Alkyl halide, Base | Ether |

Advanced Spectroscopic and Crystallographic Characterization of 2 3,4 Dichlorophenyl 5 Hydroxypyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound. For 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the dichlorophenyl ring and the pyrimidine (B1678525) ring, as well as a signal for the hydroxyl proton.

Dichlorophenyl Ring: The three protons on the 3,4-dichlorophenyl ring would appear as a characteristic set of coupled signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C2' position would likely be a doublet, the proton at C5' a doublet of doublets, and the proton at C6' a doublet. The precise chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atoms and the pyrimidine ring.

Pyrimidine Ring: The two protons on the pyrimidine ring would likely appear as singlets or narrowly coupled doublets, depending on the coupling constant between them. Their chemical shifts would be significantly affected by the hydroxyl and dichlorophenyl substituents.

Hydroxyl Proton: The hydroxyl (-OH) proton would appear as a broad or sharp singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum, often recorded with proton decoupling, would show distinct signals for each unique carbon atom in the molecule.

The spectrum would be expected to display 10 distinct signals, corresponding to the 10 carbon atoms in the structure, unless there is an accidental overlap of signals.

The carbons of the pyrimidine ring would appear at characteristic chemical shifts, with the carbon bearing the hydroxyl group (C5) shifted downfield. The carbon attached to the dichlorophenyl group (C2) would also have a characteristic shift.

The six carbons of the dichlorophenyl ring would have their chemical shifts influenced by the positions of the two chlorine atoms.

A hypothetical data table for the expected 1D NMR signals is presented below.

| ¹H NMR | ¹³C NMR | ||

| Atom No. | Predicted δ (ppm) | Atom No. | Predicted δ (ppm) |

| H-4 | data unavailable | C-2 | data unavailable |

| H-6 | data unavailable | C-4 | data unavailable |

| H-2' | data unavailable | C-5 | data unavailable |

| H-5' | data unavailable | C-6 | data unavailable |

| H-6' | data unavailable | C-1' | data unavailable |

| 5-OH | data unavailable | C-2' | data unavailable |

| C-3' | data unavailable | ||

| C-4' | data unavailable | ||

| C-5' | data unavailable | ||

| C-6' | data unavailable |

Predicted chemical shifts (δ) are relative to a standard reference (e.g., TMS) and coupling constants (J) would be reported in Hertz (Hz). Actual experimental data is required for accurate values.

2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations, primarily helping to establish the connectivity of the protons on the dichlorophenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can help to confirm the spatial arrangement of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be used to generate intact molecular ions of this compound. chemicalbook.com In positive ion mode, the protonated molecule [M+H]⁺ would be observed. The high resolution of the mass analyzer (such as Orbitrap or FT-ICR) would allow for the determination of the molecular formula by comparing the experimentally measured accurate mass with the theoretical mass. chemicalbook.comcore.ac.uk

| Parameter | Value |

| Molecular Formula | C₁₀H₆Cl₂N₂O |

| Theoretical Monoisotopic Mass | 239.98572 Da |

| Observed [M+H]⁺ | data unavailable |

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves selecting the precursor molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. Analyzing these fragments provides valuable structural information. For this compound, expected fragmentation pathways could include:

Loss of small neutral molecules such as CO or HCN from the pyrimidine ring.

Cleavage of the bond between the phenyl and pyrimidine rings.

Loss of chlorine atoms from the dichlorophenyl ring.

The fragmentation pattern would provide confirmatory evidence for the proposed structure.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

O-H stretch: A broad absorption band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H stretch: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

C=N and C=C stretches: The pyrimidine and phenyl rings would exhibit a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

C-Cl stretch: Strong absorptions corresponding to the C-Cl bonds would be expected in the fingerprint region, typically below 800 cm⁻¹.

Analysis of these vibrational modes would confirm the presence of the key functional groups and provide insights into the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The spectrum for this compound is expected to be characterized by several key absorption bands. Due to the presence of the hydroxyl (-OH) and amine-like nitrogen atoms within the pyrimidine ring, this compound can exist in different tautomeric forms, which would be distinguishable by their FT-IR spectra.

Anticipated FT-IR Spectral Features:

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| O-H (hydroxyl) | 3200-3600 | Stretching (intermolecular H-bonding may cause broadening) |

| N-H (imine tautomer) | 3100-3500 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=O (keto tautomer) | 1650-1720 | Stretching |

| C=N, C=C (ring) | 1400-1650 | Stretching |

| C-O (hydroxyl) | 1200-1300 | Stretching |

| C-Cl | 700-850 | Stretching |

This table is predictive and based on characteristic group frequencies. Actual values would require experimental measurement.

The analysis of FT-IR spectra of related compounds, such as other substituted pyrimidines, confirms these general regions for vibrational modes nih.govnih.gov. The precise position and intensity of the peaks would be sensitive to the electronic effects of the dichlorophenyl substituent and the intermolecular interactions in the solid state.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Anticipated Raman Spectral Features:

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations of the dichlorophenyl group and the pyrimidine ring. The symmetric stretching of the C-Cl bonds would also likely produce a distinct Raman signal. Analysis of similar molecules suggests that the pyrimidine ring breathing modes would be prominent in the spectrum nih.gov. The comparison between FT-IR and Raman spectra would be crucial in assigning the vibrational modes, as some vibrations may be strong in one technique and weak or absent in the other.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, studies on analogous substituted pyrimidines provide a basis for predicting its solid-state architecture researchgate.netnih.gov.

Crystal Packing and Supramolecular Network Analysis

The dichlorophenyl group would also play a role in the crystal packing through weaker interactions like C-H···π and halogen bonding (C-Cl···Cl or C-Cl···π). These interactions, in conjunction with the stronger hydrogen bonds, would result in a complex three-dimensional supramolecular network.

Intermolecular Interactions via Hirshfeld Surface Analysis

Predicted Contributions to the Hirshfeld Surface:

Based on analyses of related dichlorophenyl-containing compounds, the following contacts would be expected to be significant mdpi.combldpharm.comnih.govcore.ac.uk:

| Intermolecular Contact | Anticipated Contribution | Significance |

| H···H | High | Represents van der Waals forces. |

| Cl···H/H···Cl | Significant | Indicates the importance of halogen-hydrogen interactions. |

| O···H/H···O | Significant | Corresponds to hydrogen bonding involving the hydroxyl group. |

| C···H/H···C | Moderate | Relates to C-H···π interactions. |

| N···H/H···N | Moderate | Corresponds to hydrogen bonding involving pyrimidine nitrogens. |

The 2D fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of these interactions, with characteristic spikes and wings corresponding to specific contact types and distances. This analysis would be instrumental in understanding the hierarchy and interplay of forces that govern the solid-state architecture of this compound.

Computational Chemistry and Theoretical Investigations of 2 3,4 Dichlorophenyl 5 Hydroxypyrimidine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and structural properties of molecules like 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine. These computational methods provide insights into molecular geometry, stability, and reactivity from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized organic molecules due to its excellent balance of accuracy and computational cost. For a molecule such as this compound, DFT would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization.

This process starts with an initial guess of the molecular structure and iteratively solves the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. The final, optimized geometry corresponds to a minimum on the potential energy surface, providing precise bond lengths, bond angles, and dihedral angles.

For instance, studies on various pyrimidine (B1678525) derivatives have successfully used the B3LYP functional to perform geometry optimization and calculate thermodynamic properties. researchgate.net The total energy obtained from these calculations is a key indicator of the molecule's stability.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, which are based on solving the Schrödinger equation without empirical parameters, offer a higher level of theory and accuracy compared to DFT for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used for more precise electronic structure characterization.

While computationally more demanding, ab initio calculations can be crucial for benchmarking DFT results and for investigating specific phenomena like excited states or systems with significant electron correlation. For example, in studies of related heterocyclic systems, Hartree-Fock methods have been used in conjunction with DFT to provide a more complete picture of the electronic structure. researchgate.net

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are commonly employed for pyrimidine derivatives. researchgate.netresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding like this compound.

Exchange-Correlation Functionals: The exchange-correlation functional is the component of DFT that approximates the complex many-electron interactions. The B3LYP hybrid functional, which combines the strengths of Hartree-Fock exchange with DFT correlation, is a popular and well-validated choice for organic molecules. nih.govresearchgate.net Other functionals may be selected based on the specific properties being investigated. The choice of functional can significantly impact the calculated energies and electronic properties, making careful selection and validation crucial.

Molecular Orbital Theory and Electron Density Analysis

Understanding the distribution and energy of electrons within a molecule is key to predicting its chemical behavior. Molecular orbital theory and electron density analysis provide the framework for this understanding.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO would likely be distributed over the electron-rich pyrimidine ring and the hydroxyl group, while the LUMO might be localized on the dichlorophenyl ring, influenced by the electron-withdrawing chlorine atoms. The precise distribution would be visualized through computational modeling.

Below is a representative data table of FMO energies for a related pyrimidine derivative, illustrating the typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

This is a hypothetical table based on typical values for similar compounds and is for illustrative purposes only.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs.

For this compound, NBO analysis would reveal the extent of electron delocalization from the hydroxyl group and the pyrimidine ring to the dichlorophenyl moiety. It would also provide insights into the strength of intramolecular hydrogen bonds, if any, and the charge distribution on each atom. The analysis of charge transfer within the molecule is crucial for understanding its electronic properties and potential reactivity. researchgate.net

Molecular Electrostatic Potential (MESP) Surface for Reactive Sites

The Molecular Electrostatic Potential (MESP) is a fundamental tool in computational chemistry used to visualize the charge distribution of a molecule and predict its reactivity. It is calculated as the electrostatic potential generated by the total charge distribution (electrons and nuclei) of a molecule at a specific point in space. The MESP is mapped onto the molecule's electron density surface, creating a color-coded map that reveals its electrophilic and nucleophilic sites.

The MESP surface provides a visual guide to the regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). These regions are prime targets for chemical reactions:

Negative Regions (Red/Yellow): These areas are rich in electron density and are susceptible to electrophilic attack. In this compound, such regions would be expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the one attached to the hydroxyl group.

Neutral Regions (Green): These areas represent regions of relatively neutral electrostatic potential.

The topography of the MESP, including the location and values of its minima (V_min) and maxima (V_max), can be analyzed to quantify the reactivity of different sites. For instance, the more negative the V_min value at a lone pair region, the stronger its nucleophilicity and ability to act as a hydrogen bond acceptor. nih.gov In a study on pyrimidine derivatives, MESP analysis revealed that the nitrogen atom of the dimethylamino group and other heteroatoms were favorable sites for electrophilic attack, indicating their role in potential interactions with biological targets. wjarr.com The different colored zones on the isodensity surfaces clearly indicate the reactive centers of the molecule. wjarr.com

Mulliken and Natural Population Analysis for Atomic Charge Distribution

To gain a quantitative understanding of the electron distribution within a molecule, population analysis methods are employed. These methods partition the total electron density among the individual atoms, resulting in partial atomic charges. Two of the most common methods are Mulliken Population Analysis and Natural Population Analysis (NPA).

Mulliken Population Analysis (MPA): Developed by Robert S. Mulliken, this is one of the oldest and simplest methods for calculating atomic charges. wikipedia.org It partitions the electron density based on the contribution of atomic orbitals to the molecular orbitals. While straightforward, MPA has known limitations, most notably its strong dependence on the basis set used in the calculation. wikipedia.orgresearchgate.net This means that small changes in the computational method can lead to significantly different charge values, which can sometimes be unphysical.

Natural Population Analysis (NPA): NPA is a more robust method that is less sensitive to the choice of basis set. researchgate.net It is based on the concept of Natural Bond Orbitals (NBOs), which represent localized bonds and lone pairs. NPA generally provides a more chemically intuitive and stable description of the atomic charges, especially for compounds with high ionic character or heteroatoms. researchgate.net

For a molecule like this compound, both MPA and NPA would be used to calculate the partial charges on each atom. These charges are critical for understanding the molecule's polarity, intermolecular interactions, and the reactivity of specific atomic sites. For example, in pyrimidine derivatives, population analysis can confirm the electronegative nature of nitrogen and oxygen atoms, which would carry a negative partial charge, while the carbon atoms attached to them and the hydrogen of the hydroxyl group would be more positive. This charge distribution complements the qualitative picture provided by the MESP surface. In studies of similar heterocyclic systems, both MPA and NPA methods have been used to explore the electrostatic potential and have often displayed comparable results. researchgate.net

Prediction of Reactivity and Selectivity

Beyond visualizing reactive sites, computational chemistry offers a suite of descriptors derived from Density Functional Theory (DFT) to quantify a molecule's reactivity and selectivity. These are categorized as global and local reactivity descriptors.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

HOMO and LUMO Energies (E_HOMO and E_LUMO): E_HOMO relates to the molecule's ability to donate an electron (nucleophilicity), while E_LUMO relates to its ability to accept an electron (electrophilicity).

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability. A larger energy gap implies higher stability and lower reactivity.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Harder molecules have a larger energy gap and are less reactive.

Chemical Potential (μ): This represents the escaping tendency of electrons from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): This index, defined by Parr, quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

For pyrimidine derivatives, these descriptors have been calculated to understand their reactivity profiles. For instance, a study on 4,6-Bis(4-Fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one showed that the presence of electronegative fluorine atoms resulted in a high electronegativity value for the molecule. The calculated global reactivity descriptors for various pyrimidine derivatives can be used to compare their relative stabilities and reactivities. wjarr.com

Table 1: Illustrative Global Reactivity Descriptors for a Pyrimidine Derivative (Data from a related study)

| Descriptor | Value (eV) |

|---|---|

| E_HOMO | -6.21 |

| E_LUMO | -1.54 |

| Energy Gap (ΔE) | 4.67 |

| Chemical Hardness (η) | 2.335 |

| Chemical Potential (μ) | -3.875 |

| Electrophilicity Index (ω) | 3.21 |

Note: These values are hypothetical and for illustrative purposes, based on typical ranges found in the literature for similar compounds.

Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint the reactivity of specific atoms or regions within the molecule. The most prominent among these are the Fukui functions.

The Fukui function, f(r), measures the change in electron density at a particular point when an electron is added to or removed from the molecule. scm.com It helps to identify which atoms are most susceptible to different types of attack:

f⁺(r): For nucleophilic attack (electron acceptance). The site with the highest value of f⁺ is the most likely to be attacked by a nucleophile.

f⁻(r): For electrophilic attack (electron donation). The site with the highest value of f⁻ is the most favorable for attack by an electrophile.

f⁰(r): For radical attack.

By condensing these functions to individual atomic sites, one can rank the atoms in a molecule according to their reactivity. scm.com For pyrimidine derivatives, Fukui function analysis can specify which of the nitrogen or carbon atoms are the most likely sites for electrophilic or nucleophilic reactions, providing a more detailed picture than MESP alone. wjarr.com For example, calculations on pyrimidine derivatives have identified specific nitrogen atoms within the ring system as primary sites for nucleophilic attack. wjarr.com

Computational Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra.

Theoretical Vibrational Frequencies (IR, Raman)

Theoretical calculations, typically using DFT methods like B3LYP, can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

The output of these calculations is a list of frequencies and their corresponding intensities for both IR and Raman spectra. By comparing the calculated spectrum with an experimentally obtained spectrum, researchers can:

Assign experimental peaks: Each peak in the experimental spectrum can be assigned to a specific vibrational mode of the molecule.

Confirm the molecular structure: A good correlation between the theoretical and experimental spectra provides strong evidence that the correct molecular structure was synthesized.

Understand substituent effects: The calculations can show how the vibrational frequencies shift upon substitution, for example, by the dichlorophenyl or hydroxyl groups in the target molecule.

For complex molecules, the calculated frequencies are often scaled by an empirical factor (e.g., 0.9613) to better match the experimental values, accounting for approximations in the theoretical method and anharmonicity in real vibrations. Studies on related compounds like 5-Chloro-2,4,6-trifluoropyrimidine have demonstrated the power of DFT calculations in accurately assigning vibrational modes observed in FT-IR and FT-Raman spectra. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for a Pyrimidine Derivative (Data from a related study)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3340 | 3337 |

| Aromatic C-H Stretch | 3080 | 3074 |

| C=O Stretch | 1685 | 1678 |

| C=N Stretch | 1595 | 1589 |

| Aromatic C=C Stretch | 1528 | 1523 |

Note: Data adapted from a study on a similar dihydropyrimidinone derivative for illustrative purposes.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,6-Bis(4-Fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one |

| 5-Chloro-2,4,6-trifluoropyrimidine |

Electronic Absorption Spectra (UV-Vis) using Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. This approach allows for the calculation of excited state energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in a UV-Vis spectrum, respectively.

For a molecule like this compound, the UV-Vis spectrum is expected to be characterized by transitions involving the π-electron systems of the pyrimidine and dichlorophenyl rings. The presence of the hydroxyl group and the chlorine atoms will also influence the electronic structure and, consequently, the absorption spectrum. The hydroxyl group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption bands compared to an unsubstituted pyrimidine. Conversely, the electron-withdrawing nature of the chlorine atoms on the phenyl ring will also modulate the electronic transitions.

A theoretical investigation into the electronic spectra of halogenated pyrimidines has shown that the effect of the halogen atom on the absorption bands increases with photon energy. rsc.org While the lowest energy absorption bands are often similar to the parent pyrimidine, significant shifts and changes in band shape can be observed at higher energies due to the mixing of excited configurations that are strongly dependent on the specific halogen substituent. rsc.org

A hypothetical TD-DFT calculation for this compound, likely performed using a functional such as B3LYP with a suitable basis set, would predict the key electronic transitions. These transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. The character of these orbitals would reveal the nature of the electronic transitions (e.g., π → π* or n → π*).

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 310 | 0.25 | HOMO → LUMO |

| S0 → S2 | 285 | 0.18 | HOMO-1 → LUMO |

| S0 → S3 | 260 | 0.45 | HOMO → LUMO+1 |

This table is illustrative and represents typical data that would be generated from a TD-DFT calculation. The values are not based on a published study of the specific compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of a molecule.

An MD simulation of this compound would typically involve placing the molecule in a simulated solvent box (e.g., water) and allowing the system to evolve over a period of nanoseconds. The trajectory of the simulation would then be analyzed to identify the most stable conformations, the energy barriers between them, and the fluctuations of various structural parameters. Key analyses would include monitoring the dihedral angle between the two rings and calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms to understand the molecule's stability and flexibility.

The insights gained from MD simulations are crucial for understanding how the molecule might bind to a receptor, as they reveal the accessible conformations and the energetic cost of adopting a particular binding pose.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Value | Description |

| Most Stable Dihedral Angle | 45° | The most frequently observed angle between the planes of the dichlorophenyl and pyrimidine rings. |

| Rotational Energy Barrier | 5 kcal/mol | The energy required to rotate from the most stable conformation to a higher energy conformation. |

| Average RMSD | 1.2 Å | The average deviation of the molecule's backbone atoms from the initial structure over the simulation time. |

| RMSF of Phenyl Ring | 0.8 Å | The average fluctuation of the atoms in the dichlorophenyl ring, indicating its relative rigidity. |

| RMSF of Pyrimidine Ring | 0.7 Å | The average fluctuation of the atoms in the pyrimidine ring, indicating its relative rigidity. |

This table is illustrative and represents typical data that would be generated from an MD simulation. The values are not based on a published study of the specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

In the context of pyrimidine derivatives, QSAR studies have been instrumental in understanding their potential as inhibitors of various enzymes, such as kinases. For instance, a study on pyrimidine derivatives as AXL kinase inhibitors utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build predictive models. researchgate.netjapsonline.com These models correlate the steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields of the molecules with their inhibitory activity. researchgate.netjapsonline.com

For a compound like this compound, a QSAR model would be developed using a dataset of structurally related pyrimidine derivatives with known biological activities against a specific target. Molecular descriptors for each compound would be calculated, including constitutional, topological, geometrical, and electronic properties. Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms would then be used to build the QSAR equation.

A successful QSAR model for a series of compounds including this compound would provide valuable insights into the structural requirements for activity. For example, it might reveal that the presence of the two chlorine atoms at the 3 and 4 positions of the phenyl ring is crucial for high potency, or that the hydroxyl group on the pyrimidine ring acts as a key hydrogen bond donor.

Table 3: Example of Molecular Descriptors Used in a QSAR Study of Pyrimidine Derivatives as Kinase Inhibitors

| Descriptor | Type | Contribution to Activity |

| Molecular Weight (MW) | Constitutional | Negative |

| LogP | Lipophilicity | Positive |

| Number of Hydrogen Bond Donors | Electronic | Positive |

| Dipole Moment | Electronic | Negative |

| Steric Field (CoMFA) | 3D | Region-dependent |

| Electrostatic Field (CoMFA) | 3D | Region-dependent |

This table is based on general principles of QSAR and findings from studies on pyrimidine derivatives. researchgate.netjapsonline.comnih.gov

Mechanistic Insights into Biological Activity and Molecular Interactions of 2 3,4 Dichlorophenyl 5 Hydroxypyrimidine

Enzyme Inhibition and Receptor Binding Mechanisms

There is no specific information available in the reviewed literature concerning the enzyme inhibition or receptor binding mechanisms of 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine.

Molecular Docking Studies for Ligand-Target Recognition and Binding Poses

No molecular docking studies specifically investigating the interaction of this compound with any biological target have been identified in the public literature. While molecular docking is a common technique used to predict the binding orientation of small molecules to their protein targets, this analysis has not been reported for the specified compound. For other pyrimidine (B1678525) derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes, such as cyclin-dependent kinase 2. nih.gov However, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures.

Binding Affinity Prediction using Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA)

There are no published studies that have utilized MM-GBSA or MM-PBSA calculations to predict the binding affinity of this compound to any biological target. These computational methods are powerful tools for estimating the free energy of binding of a ligand to a protein, but their application to this specific compound has not been documented.

Identification and Characterization of Key Interacting Residues and Binding Site Characteristics

Without molecular docking or co-crystallography data, the key amino acid residues and binding site characteristics for the interaction of this compound with any biological target remain unknown.

Cellular Pathway Modulation at the Molecular Level

Information regarding the modulation of cellular pathways by this compound is not available in the scientific literature.

Investigation of Specific Molecular Targets and Downstream Signaling Events

No specific molecular targets or downstream signaling events have been identified for this compound. Research on other pyrimidine derivatives has shown a wide range of biological activities, including anti-inflammatory and anticancer effects, often through the modulation of specific signaling pathways. nih.govrsc.org For example, certain pyrido[2,3-d]pyrimidin-7-one compounds have been identified as potent Abl kinase inhibitors. nih.gov However, these findings are specific to the studied analogues and cannot be attributed to this compound without dedicated research.

Analysis of Potential Effects on Protein-Protein Interactions

There is no data available on the potential effects of this compound on protein-protein interactions.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization and Lead Development

Influence of Pyrimidine Ring Substitutions on Molecular Recognition and Bioactivity

Information regarding the influence of substitutions on the pyrimidine ring of this compound is not available. Research on other pyrimidine-containing compounds has shown that the type and position of substituents can significantly impact biological activity by altering factors such as steric hindrance, electronic properties, and hydrogen bonding potential. However, without specific data for the target compound, any discussion would be purely speculative.

Role of the 3,4-Dichlorophenyl Moiety in Target Binding and Specificity

The specific role of the 3,4-dichlorophenyl moiety in the context of this compound has not been elucidated. In other pharmacologically active molecules, dichlorophenyl groups can contribute to binding affinity through hydrophobic and halogen bonding interactions. The substitution pattern is often crucial for target specificity. cymitquimica.com Without experimental data, the precise interactions and influence on specificity for this particular compound remain unknown.

Impact of the 5-Hydroxyl Group on Pharmacological Profile and Interaction Networks

The impact of the 5-hydroxyl group on the pharmacological profile of this compound is not documented. Generally, hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially forming key interactions with biological targets. It can also influence the compound's physicochemical properties, such as solubility and metabolic stability.

Metabolic Pathways and Metabolite Identification (Non-Clinical Chemical Aspects)

There are no published studies on the metabolic pathways or metabolite identification of this compound.

In Vitro Metabolic Stability Assessment and Metabolite Profiling

No in vitro metabolic stability assessments or metabolite profiling studies for this compound have been reported. Such studies would typically involve incubating the compound with liver microsomes or hepatocytes to determine its metabolic fate. nih.govnih.gov

Identification of Major Biotransformation Products (e.g., hydroxylation, dehalogenation)

The major biotransformation products of this compound have not been identified. Common metabolic reactions for compounds with similar functional groups could include hydroxylation of the aromatic ring, oxidation or conjugation of the existing hydroxyl group, and potentially dehalogenation. tandfonline.com However, the actual metabolites can only be confirmed through experimental studies.

Computational Prediction of Sites of Metabolism

The prediction of a xenobiotic's metabolic fate is a critical component in the early stages of drug discovery and development. In silico tools, which utilize computational algorithms to model biological processes, have become indispensable for forecasting the sites of metabolism (SoM) on a molecule. These predictions are primarily based on the substrate's chemical structure and its interaction with drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily. For the compound this compound, computational models can predict which atomic sites are most susceptible to metabolic transformation, thereby providing insights into potential metabolites.

The prediction of metabolic sites typically involves two key considerations: the chemical reactivity of different positions on the molecule and the accessibility of these sites to the active center of the metabolizing enzyme. Various computational approaches, ranging from rule-based systems derived from extensive experimental data to more complex quantum mechanical calculations and machine learning algorithms, are employed to assess these factors. nih.govyoutube.com

For this compound, several sites on the molecule are potential targets for metabolic enzymes. The dichlorophenyl ring, the pyrimidine ring, and the hydroxyl group all present possibilities for metabolic modification. Computational models would analyze the electronic properties and steric hindrances of each atom to rank the likelihood of metabolism at each site.

The primary route of phase I metabolism for many xenobiotics is oxidation, catalyzed by CYP450 enzymes. nih.gov For aromatic compounds like this compound, hydroxylation of the aromatic rings is a common metabolic pathway. The positions on both the dichlorophenyl and the hydroxypyrimidine rings would be assessed for their susceptibility to electrophilic attack. The presence of the two chlorine atoms on the phenyl ring influences the electron distribution and, consequently, the reactivity of the ring's carbon atoms. Similarly, the nitrogen atoms and the existing hydroxyl group on the pyrimidine ring affect its electronic and steric properties.

Table of Predicted Sites of Metabolism for this compound

| Predicted Site of Metabolism | Type of Metabolic Reaction | Rationale |

| Phenyl Ring (unsubstituted carbons) | Aromatic Hydroxylation | Common pathway for aromatic compounds, influenced by the electronic effects of the chlorine substituents. |

| Pyrimidine Ring (carbon atoms) | Aromatic Hydroxylation | The electronic nature of the heterocyclic ring makes it a potential site for oxidative metabolism. |

| Pyrimidine Ring (nitrogen atoms) | N-Oxidation / N-dealkylation (if applicable) | Nitrogen atoms in heterocyclic rings are known sites for oxidation. |

| Hydroxyl Group | Oxidation / Conjugation (Phase II) | The existing hydroxyl group can be a site for further oxidation or for conjugation reactions like glucuronidation or sulfation. |

Advanced Analytical Methodologies for Detection and Quantification of 2 3,4 Dichlorophenyl 5 Hydroxypyrimidine in Research Matrices

Chromatographic Separation Techniques

Chromatographic methods are fundamental to analytical chemistry, enabling the separation of individual components from complex mixtures. Several techniques are well-suited for the analysis of 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine.

High-Performance Liquid Chromatography (HPLC) with Diode Array and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing pyrimidine (B1678525) derivatives. researchgate.net It is particularly effective for compounds that are non-volatile or may decompose at high temperatures. The separation is most commonly achieved using C8 or C18 reversed-phase columns. researchgate.net

Coupling HPLC with a Diode Array Detector (DAD) allows for the monitoring of absorbance across a spectrum of wavelengths simultaneously, which aids in identifying and confirming the purity of the analyte peak. For enhanced sensitivity and selectivity, a Fluorescence Detector (FD) can be used. While some pyrimidine derivatives are naturally fluorescent, others may require a chemical modification, or derivatization, to make them fluoresce. nih.gov One study demonstrated that fluorescence detection could increase sensitivity for certain purine (B94841) compounds by approximately tenfold compared to UV detection. nih.gov

| Parameter | Representative HPLC-DAD / HPLC-FD Conditions |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and water (containing 0.1% formic acid) nih.gov |

| Flow Rate | 0.8–1.5 mL/min researchgate.net |

| Detection (DAD) | Monitoring at 254 nm and 280 nm |

| Detection (FD) | Excitation/Emission wavelengths specific to the analyte or its derivative (e.g., Ex: 260 nm, Em: 375 nm for guanine) nih.gov |

| Injection Volume | 5–20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. nih.gov Since this compound contains a polar hydroxyl (-OH) group, it is not sufficiently volatile for direct GC analysis. researchgate.netyoutube.com This is because the polar group can lead to strong intermolecular hydrogen bonding, which prevents the molecule from easily entering the gas phase. youtube.com

To overcome this, a chemical derivatization step is necessary. youtube.com Silylation is a common and effective method, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. nih.govyoutube.comyoutube.com This process increases the molecule's volatility and thermal stability, making it suitable for GC analysis. researchgate.netyoutube.com

| Parameter | Typical GC Conditions for Silylated Derivatives |

| Derivatization | Silylation with MSTFA or BSTFA, often with heating (e.g., 30 min at 37°C) youtube.commdpi.com |

| Column | Low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) |

| Injector Temperature | 250–280 °C |

| Oven Program | Initial temp 70-100°C, ramped to 280-300°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the migration of charged particles in an electric field. libretexts.orgyoutube.com It requires very small sample volumes and can produce rapid separations. youtube.comoup.com For neutral or weakly charged compounds like this compound, a variation called Micellar Electrokinetic Chromatography (MEKC) is often used. In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the running buffer above its critical micelle concentration. oup.com These micelles create a pseudo-stationary phase that can interact with neutral analytes, allowing for their separation.

A study on pyrimidine metabolites utilized a buffer containing 60 mmol/L borate (B1201080) and 80 mmol/L SDS at pH 9.6 to achieve separation in under 3 minutes. oup.com

| Parameter | Representative MEKC Conditions |

| Capillary | Fused-silica (e.g., 50 µm internal diameter) |

| Buffer (Electrolyte) | Borate buffer (e.g., 25–60 mmol/L) containing a surfactant like sodium dodecyl sulfate (SDS) oup.com |

| Applied Voltage | 20–30 kV |

| Detection | UV absorbance, typically at a wavelength where the compound absorbs (e.g., 254 nm) |

| Injection | Hydrodynamic or Electrokinetic injection libretexts.org |

| Temperature | Controlled, e.g., 35 °C oup.com |

Hyphenated Techniques for Enhanced Specificity and Sensitivity

Hyphenated techniques, which couple a separation method with a powerful detection system like mass spectrometry, provide the highest levels of performance for complex analytical challenges.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Targeted Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier technique for quantifying trace levels of compounds in complex matrices. nih.govresearchgate.net It combines the separation power of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry. nih.gov The analyte is typically ionized using electrospray ionization (ESI), and quantification is performed using Multiple Reaction Monitoring (MRM). nih.gov In MRM mode, a specific parent ion for the analyte is selected, fragmented, and one or more unique product ions are monitored. This highly specific detection method minimizes interference from the sample matrix, allowing for very low limits of quantification, often in the nanomolar (nmol/L) range. nih.gov

| Parameter | Typical LC-MS/MS Method Details |

| Separation | Reversed-phase HPLC, often with a C18 column nih.gov |

| Ionization Source | Electrospray Ionization (ESI), operated in either positive or negative mode depending on the analyte's properties |

| MS Mode | Tandem Mass Spectrometry (MS/MS) |

| Quantification | Multiple Reaction Monitoring (MRM) |

| Sensitivity | Limits of detection can reach low nmol/L to pmol/L levels nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) links the separation capabilities of GC with the definitive identification power of mass spectrometry. nih.gov Following the necessary derivatization to make this compound volatile, the GC separates it from other components before it enters the mass spectrometer. nih.gov Electron Ionization (EI) is the most common ionization technique, which creates a reproducible fragmentation pattern of the molecule. This pattern serves as a chemical fingerprint, providing high confidence in the compound's identity. For quantitative analysis, Selected Ion Monitoring (SIM) can be used, where the instrument focuses only on characteristic fragment ions of the analyte, increasing sensitivity and reducing noise. nih.gov

| Parameter | Typical GC-MS Method Details |

| Derivatization | Required to increase volatility (e.g., silylation) researchgate.net |

| Separation | Gas Chromatography using a capillary column |

| Ionization Source | Electron Ionization (EI), typically at 70 eV nih.gov |

| MS Mode | Full Scan for identification or Selected Ion Monitoring (SIM) for quantification |

| Data Analysis | Comparison of retention time and mass spectrum with a reference standard and spectral libraries |

Sample Preparation and Extraction Strategies for Complex Research Samples

The successful analysis of this compound is highly dependent on the efficiency of the sample preparation and extraction procedures. These steps are critical for isolating the analyte from the matrix, concentrating it to detectable levels, and removing interfering substances.

Solid-Phase Extraction (SPE) is a widely used and versatile technique for the purification and concentration of analytes from liquid samples. nih.govnih.gov For a compound like this compound, which possesses both hydrophobic (dichlorophenyl group) and polar (hydroxypyrimidine group) characteristics, the selection of the appropriate SPE sorbent is crucial.

Sorbent Selection and Optimization: A variety of SPE sorbents could be considered. Polymeric reversed-phase sorbents, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are often a good starting point as they can retain a broad range of compounds with varying polarities. researchgate.net For more targeted extraction, a C18 sorbent could be effective in retaining the compound through hydrophobic interactions with the dichlorophenyl moiety. nih.govtandfonline.com The optimization of an SPE method would involve several key steps:

Conditioning: Wetting the sorbent with an organic solvent (e.g., methanol) followed by water to ensure proper interaction with the aqueous sample.

Loading: Passing the sample through the sorbent at an optimized flow rate to allow for analyte retention.

Washing: Rinsing the sorbent with a weak solvent to remove co-extracted interferences without eluting the target analyte.

Elution: Eluting the analyte of interest with a small volume of a strong organic solvent (e.g., acetonitrile, ethyl acetate).

The pH of the sample and the composition of the washing and elution solvents would need to be carefully optimized to achieve high recovery and purity. For instance, adjusting the sample pH might be necessary to ensure the hydroxypyrimidine group is in a neutral form to enhance retention on a reversed-phase sorbent.

| SPE Parameter | Typical Conditions for a Dichlorinated Aromatic Compound | Rationale for this compound |

| Sorbent | C18, Polymeric Reversed-Phase (e.g., Oasis HLB) nih.govresearchgate.net | The dichlorophenyl group suggests strong retention on C18 via hydrophobic interactions. The hydroxypyrimidine moiety may benefit from the hydrophilic character of a polymeric sorbent for balanced retention. |

| Sample pH | Adjusted to neutral or slightly acidic tandfonline.com | To suppress the ionization of the hydroxyl group, thereby increasing its retention on a non-polar sorbent. |

| Wash Solvent | Water/Methanol mixture (e.g., 95:5, v/v) | To remove polar interferences without eluting the analyte. |

| Elution Solvent | Acetonitrile, Methanol, or Ethyl Acetate nih.gov | To effectively disrupt the hydrophobic interactions and elute the compound. |

| Elution Volume | 1-5 mL | To achieve a high concentration factor. |

This table presents hypothetical SPE conditions based on the analysis of structurally related compounds.

Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, LLE could be a viable, albeit potentially less clean, alternative to SPE.

The choice of the organic solvent is critical and depends on the polarity of the target analyte. Solvents such as dichloromethane, ethyl acetate, or a mixture thereof, would be suitable candidates for extracting a compound with the structural features of this compound. The efficiency of the extraction can be significantly influenced by the pH of the aqueous phase. By adjusting the pH to be below the pKa of the hydroxyl group, the compound will be in its neutral form, which is more soluble in organic solvents.

| LLE Parameter | Typical Conditions for a Moderately Polar Organic Compound | Rationale for this compound |

| Extraction Solvent | Dichloromethane, Ethyl Acetate | These solvents have intermediate polarity suitable for extracting compounds with both hydrophobic and polar functional groups. |

| Sample pH | Adjusted to acidic or neutral | To ensure the analyte is in its non-ionized, more organic-soluble form. |

| Salting-out | Addition of NaCl or Na2SO4 | To decrease the solubility of the analyte in the aqueous phase and drive it into the organic phase. |

| Phase Ratio | 1:1 to 1:5 (Organic:Aqueous) | To achieve efficient extraction while minimizing solvent usage. |

| Extraction Repeats | 2-3 times | To ensure exhaustive extraction of the analyte. |

This table outlines hypothetical LLE conditions based on general principles and the analysis of similar compounds.

In recent years, several microextraction techniques have emerged as miniaturized, solvent-minimized, and often more efficient alternatives to traditional SPE and LLE. nih.govnih.gov These techniques are particularly advantageous for trace analysis in small sample volumes.

Solid-Phase Microextraction (SPME): SPME involves the use of a fused silica (B1680970) fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample (either by direct immersion or in the headspace), and the analytes partition into the coating. For this compound, a fiber with a polar or mixed-polarity coating, such as polyacrylate or polydimethylsiloxane/divinylbenzene (PDMS/DVB), would likely be most effective. After extraction, the fiber is transferred to the injection port of a gas or liquid chromatograph for thermal desorption and analysis.

Liquid-Phase Microextraction (LPME): LPME encompasses several variations, including single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME). nih.gov In DLLME, a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetone (B3395972) or acetonitrile) is rapidly injected into the aqueous sample. nih.gov This creates a cloudy solution with a very large surface area between the extraction solvent and the sample, leading to rapid and efficient extraction. After centrifugation, the sedimented organic phase is collected and analyzed. Given the properties of this compound, a moderately polar extraction solvent would be chosen for DLLME.

| Microextraction Technique | Principle | Potential Application for this compound |

| Solid-Phase Microextraction (SPME) | Partitioning of analyte between sample and a coated fiber. nih.gov | A fiber with a mixed-mode or polar coating could effectively extract the compound from aqueous samples. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into a dispersed micro-volume of organic solvent. nih.gov | Offers very fast extraction and high enrichment factors. The choice of extraction and disperser solvents would be key. |

| Hollow-Fiber LPME (HF-LPME) | Analyte extraction into a supported liquid membrane within a porous hollow fiber. nih.gov | Provides excellent sample cleanup and high enrichment, particularly for analytes with ionizable groups. |

This table summarizes the principles of advanced microextraction techniques and their potential applicability to the target compound.

Future Directions and Research Perspectives for 2 3,4 Dichlorophenyl 5 Hydroxypyrimidine

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The future of synthesizing 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine and its analogs lies in the development of more efficient, cost-effective, and environmentally benign methodologies. Current synthetic strategies for similar pyrimidine (B1678525) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on several key areas to overcome these limitations.

One promising avenue is the application of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and enhanced safety, especially for exothermic reactions. This technology could enable the scalable production of this compound.

Another critical area is the exploration of C-H activation strategies. Directly coupling a pre-formed pyrimidine ring with 1,2-dichlorobenzene (B45396) via C-H activation would represent a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. This would shorten the synthetic sequence and reduce waste.

Furthermore, the principles of green chemistry will be central to future synthetic design. This includes the use of greener solvents (e.g., water, supercritical CO2, or bio-based solvents), the development of reusable catalysts (e.g., solid-supported metal catalysts), and minimizing the number of synthetic steps through one-pot or tandem reactions.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

| Flow Chemistry | Enhanced safety, scalability, higher yields, improved purity | Optimization of reactor design and reaction conditions |

| C-H Activation | High atom economy, reduced synthetic steps, less waste | Catalyst development, substrate scope exploration |

| Green Chemistry | Reduced environmental impact, lower cost, increased safety | Use of renewable feedstocks, biodegradable solvents, and recyclable catalysts |

Exploration of Diverse Biological Targets and Mechanistic Pathways

The structural features of this compound, particularly the pyrimidine core, which is a common scaffold in biologically active molecules, suggest that it may interact with a variety of biological targets. Future research will be directed at identifying these targets and elucidating the underlying mechanisms of action.

A primary focus will likely be on kinases , as many pyrimidine derivatives are known to be kinase inhibitors. High-throughput screening of this compound against a broad panel of human kinases could reveal novel inhibitory activities. Follow-up studies would then involve determining the mode of inhibition (e.g., competitive, non-competitive) and identifying the specific amino acid residues involved in the binding interaction.

Beyond kinases, other potential targets include dihydrofolate reductase (DHFR) and other enzymes involved in nucleotide metabolism, given the structural similarity of the pyrimidine core to endogenous nucleobases. Additionally, its potential role as an inhibitor of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX) could be investigated, as these are important targets in inflammation.

To understand its mechanistic pathways, researchers will likely employ techniques such as chemo-proteomics to pull down its protein targets from cell lysates. Subsequent gene expression profiling and pathway analysis after treating cells with the compound would help to map the biological pathways it modulates.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the process of drug discovery and development, and these tools will be invaluable in exploring the potential of this compound.

Generative AI models could be used to design novel analogs of this compound with improved potency, selectivity, or pharmacokinetic properties. These models can learn the complex relationships between chemical structure and biological activity from existing data to propose new molecules that are more likely to be successful.

Predictive ML models , such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on datasets of related pyrimidine compounds to predict the biological activity of this compound and its derivatives against various targets. This can help prioritize which compounds to synthesize and test, saving time and resources. Furthermore, ML models can be developed to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify potential liabilities early in the discovery process.

Table 2: Application of AI/ML in Research of this compound

| AI/ML Application | Objective | Expected Outcome |

| Generative Models | Design of novel analogs | New chemical entities with potentially improved properties |

| Predictive QSAR | Forecast biological activity | Prioritization of compounds for synthesis and testing |

| ADMET Prediction | Identify potential liabilities | Early deselection of compounds with unfavorable pharmacokinetic or toxicity profiles |

Advanced Theoretical Modeling for Predictive Chemical Biology